3-Phenoxy-13C6 Benzoic Acid
Overview
Description
3-Phenoxy-13C6 Benzoic Acid is an analytical standard . It is a 13C6 analog of phenoxybenzoic acid, a metabolite of pyrethroid insecticide, wherein the phenoxy carbons are substituted by 13C6 . It may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine .
Synthesis Analysis
The synthesis of 3-Phenoxy-13C6 Benzoic Acid involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The reaction was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .
Molecular Structure Analysis
The linear formula of 3-Phenoxy-13C6 Benzoic Acid is 13C6H5OC6H4CO2H . The molecular weight is 220.17 .
Chemical Reactions Analysis
3-Phenoxy-13C6 Benzoic Acid may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine . Isotope-labeled compounds are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenoxy-13C6 Benzoic Acid are similar to those of its non-labeled counterpart . This is due to the fact that the isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analogs .
Scientific Research Applications
Fluorescence Probes in Biological and Chemical Applications
3-Phenoxy-13C6 Benzoic Acid analogs, such as HPF and APF, have been utilized as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) and are useful in differentiating hROS from other reactive oxygen species. They have been applied in living cells to visualize reactive species like hypochlorite, indicating their potential in biological and chemical research (Setsukinai et al., 2003).
Role in Plant-Microorganism Interactions
Benzoic acid derivatives, including 3-Phenoxy-13C6 Benzoic Acid, have been identified in tobacco root exudates. Their presence influences the growth of both pathogens and antagonists in the rhizosphere. This highlights their role in plant-microorganism interactions, which is significant in understanding plant health and soil ecology (Liu et al., 2015).
Impact on Soil Organic Matter Decomposition
These compounds, particularly in the form of phenolics exuded by tree roots, affect soil organic matter decomposition. They can inhibit microbial activity and abundance, thereby influencing the nutrient cycle in forest ecosystems. This understanding is crucial for soil management and conservation strategies (Zwetsloot et al., 2020).
Biodegradation in Environmental Science
Studies on 13C6-benzene, closely related to 3-Phenoxy-13C6 Benzoic Acid, have provided insights into the mechanism of anaerobic metabolism of benzene. This research is essential in environmental restoration science, particularly in understanding the biodegradation of hazardous substances (Ulrich et al., 2005).
Oxidative Transformation in Environmental Remediation
The study of the oxidative transformation of benzoic acid, a close analog, through nanoparticulate zero-valent iron, highlights its potential application in environmental remediation. Such research is crucial for developing new methods to treat contaminated water and soil (Joo et al., 2005).
Photocatalytic Degradation in Water Treatment
Research on the photocatalytic degradation of benzoic acid in water has implications for treating water contaminants. Understanding these processes is vital for improving water purification technologies (Velegraki & Mantzavinos, 2008).
Safety And Hazards
Future Directions
The use of 3-Phenoxy-13C6 Benzoic Acid as an isotope-labeled pesticide standard for the determination of levels of pyrethroid metabolites in human urine suggests potential future applications in environmental and health monitoring . Its use in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides also indicates its potential in analytical chemistry .
properties
IUPAC Name |
3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)/i1+1,2+1,3+1,6+1,7+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDJHZGHOFSQG-UJVDBDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-13C6 Benzoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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